molecular formula C7H10F2N2O B10913161 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol

2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol

Cat. No.: B10913161
M. Wt: 176.16 g/mol
InChI Key: ZOTWUKQBMXVBGF-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol typically involves the use of difluoroacetic acid or its derivatives. One common method involves the addition of difluoroacetic acid to an alpha, beta-unsaturated ester, followed by alkaline hydrolysis to obtain an intermediate carboxylic acid. This intermediate is then condensed and cyclized with methyl hydrazine in the presence of a catalyst to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of cost-effective raw materials, efficient catalysts, and reaction conditions that maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or receptors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyrazoles, such as:

Uniqueness

What sets 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol apart is its unique substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C7H10F2N2O

Molecular Weight

176.16 g/mol

IUPAC Name

2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]ethanol

InChI

InChI=1S/C7H10F2N2O/c1-5-4-11(2-3-12)10-6(5)7(8)9/h4,7,12H,2-3H2,1H3

InChI Key

ZOTWUKQBMXVBGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(F)F)CCO

Origin of Product

United States

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